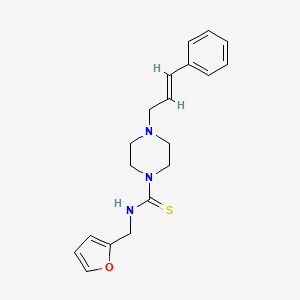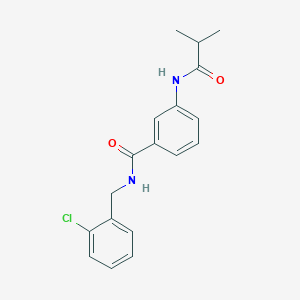
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, also known as MMTPU, is a synthetic compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. MMTPU is a derivative of urea and has been synthesized using various methods.
作用機序
The mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is not fully understood. However, it is believed that N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea inhibits the activity of enzymes that are involved in cancer cell growth and inflammation. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been found to have several biochemical and physiological effects. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been found to inhibit the activity of COX-2 and reduce the production of prostaglandins, which are involved in inflammation and pain. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has also been found to induce apoptosis in cancer cells and inhibit cancer cell growth.
実験室実験の利点と制限
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has several advantages for lab experiments. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is a synthetic compound, which means that it can be easily synthesized and purified. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has also been found to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has some limitations, including its solubility in water, which can make it difficult to administer in animal models.
将来の方向性
There are several future directions for N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea research. One direction is to study the potential of N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea as an anti-cancer drug. Another direction is to study the potential of N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea as an anti-inflammatory and pain management drug. Further studies are needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea and its potential applications in various fields.
合成法
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been synthesized using various methods, including the reaction of 3,4,5-trimethoxybenzoyl isocyanate with 2-methoxy-5-methylphenylamine in the presence of a base. Another method involves the reaction of 3,4,5-trimethoxyphenyl isocyanate with 2-methoxy-5-methylphenylamine in the presence of a base. The final product is purified using column chromatography.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been studied for its potential applications in various fields, including cancer research, inflammation, and pain management. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has also been found to have anti-inflammatory properties and can reduce pain in animal models.
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11-6-7-14(22-2)13(8-11)20-18(21)19-12-9-15(23-3)17(25-5)16(10-12)24-4/h6-10H,1-5H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEMPUKHOJCGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea](/img/structure/B5760982.png)





![4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5761019.png)
![N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)

![2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5761060.png)

![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)
